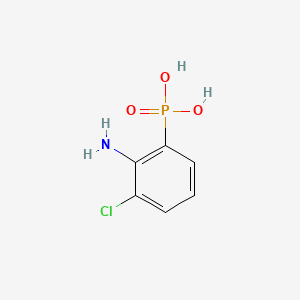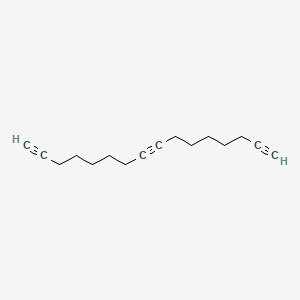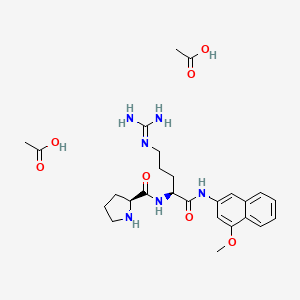
Pro-Arg-4-methoxy-bete-naphthylamide acetate salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pro-Arg-4-methoxy-bete-naphthylamide acetate salt involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The key steps include:
Protection of the amino group: The amino group of arginine is protected using a suitable protecting group.
Coupling reaction: The protected arginine is coupled with 4-methoxy-bete-naphthylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For large-scale production with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Pro-Arg-4-methoxy-bete-naphthylamide acetate salt undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, the compound can undergo oxidation reactions.
Reduction: Reducing agents can reduce specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Pro-Arg-4-methoxy-bete-naphthylamide acetate salt has a wide range of scientific research applications, including:
Chemistry: Used as a fluorogenic substrate in enzymatic assays to study enzyme kinetics and inhibition.
Biology: Employed in the study of cathepsin C activity and its role in various biological processes.
Medicine: Investigated for its potential therapeutic applications in diseases involving cathepsin C dysregulation.
Industry: Utilized in the development of diagnostic assays and research tools.
Mecanismo De Acción
The mechanism of action of Pro-Arg-4-methoxy-bete-naphthylamide acetate salt involves its interaction with cathepsin C. The compound acts as a substrate for the enzyme, which cleaves the amide bond, releasing a fluorescent product. This fluorescence can be measured to quantify enzyme activity. The molecular targets include the active site of cathepsin C, and the pathways involved are related to proteolytic processing .
Comparación Con Compuestos Similares
Similar Compounds
Gly-Arg 4-methoxy-bete-naphthylamide dihydrochloride: Another fluorogenic substrate with similar applications.
Z-Gly-Pro-Arg p-nitroanilide acetate salt: Used in enzymatic assays for different proteases.
Arg-Arg bete-naphthylamide trihydrochloride: A related compound with similar enzymatic applications.
Uniqueness
Pro-Arg-4-methoxy-bete-naphthylamide acetate salt is unique due to its specific interaction with cathepsin C and its high sensitivity as a fluorogenic substrate. This makes it particularly valuable in research applications where precise measurement of enzyme activity is required .
Propiedades
Fórmula molecular |
C26H38N6O7 |
|---|---|
Peso molecular |
546.6 g/mol |
Nombre IUPAC |
acetic acid;(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C22H30N6O3.2C2H4O2/c1-31-19-13-15(12-14-6-2-3-7-16(14)19)27-21(30)18(9-5-11-26-22(23)24)28-20(29)17-8-4-10-25-17;2*1-2(3)4/h2-3,6-7,12-13,17-18,25H,4-5,8-11H2,1H3,(H,27,30)(H,28,29)(H4,23,24,26);2*1H3,(H,3,4)/t17-,18-;;/m0../s1 |
Clave InChI |
XOAOXMLDGLBZIA-MPGISEFESA-N |
SMILES isomérico |
CC(=O)O.CC(=O)O.COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3 |
SMILES canónico |
CC(=O)O.CC(=O)O.COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenylethoxy]ethyl-diethyl-methylazanium;bromide](/img/structure/B13826184.png)
![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol iodide hydroiodide](/img/structure/B13826204.png)
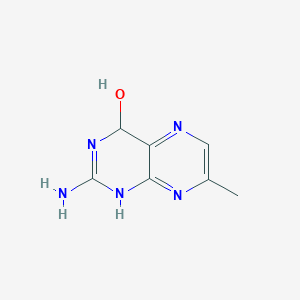
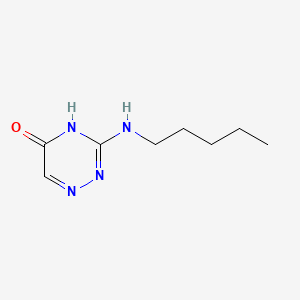
![(2R)-2-hydroxy-2-[(2S,3R,4R)-2,3,4-trihydroxy-5-oxooxolan-2-yl]acetic acid](/img/structure/B13826217.png)
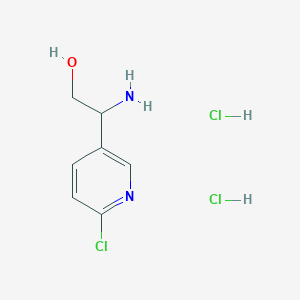
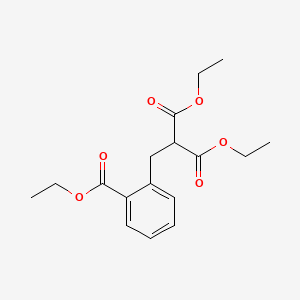

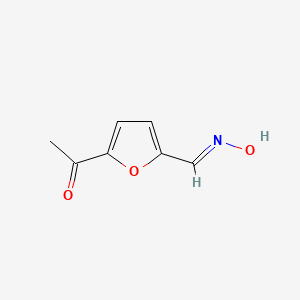
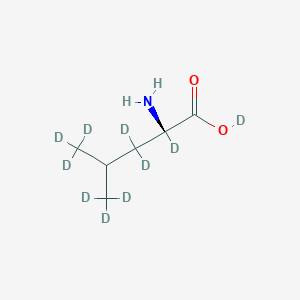
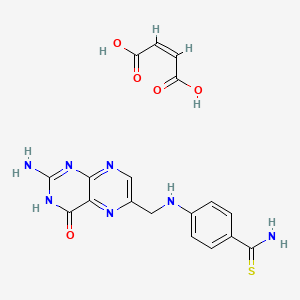
![N-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide](/img/structure/B13826263.png)
